molecular formula C15H13FO3 B8490861 2,4-Dimethoxy-4'-fluorobenzophenone CAS No. 7359-15-1

2,4-Dimethoxy-4'-fluorobenzophenone

Cat. No. B8490861
CAS RN: 7359-15-1
M. Wt: 260.26 g/mol
InChI Key: WWSALMUABGJRMH-UHFFFAOYSA-N
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Patent
US07534788B2

Procedure details

The above prepared (2,4-Dimethoxy-phenyl)-(4-fluoro-phenyl)-methanone (7.75 g, 29.8 mmol) was dissolved in 150 mL of acetonitrile and treated successively with sodium iodide (6.70 g, 1.5 eq.) and AlCl3 (3.97 g, 1.0 eq.), and the mixture kept at 80° C. for 1.5 h. Cooling, pouring onto crashed ice, twofold extraction with AcOEt, washing with water and brine, drying over sodium sulfate, and evaporation of the solvents, followed by a short flash chromatography (SiO2, hexane/AcOEt=9/1), gave 6.49 g of the title compound as yellow solid.
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
3.97 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[C:11]([C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=1)=[O:12].[I-].[Na+].[Al+3].[Cl-].[Cl-].[Cl-]>C(#N)C>[F:19][C:16]1[CH:15]=[CH:14][C:13]([C:11]([C:4]2[CH:5]=[CH:6][C:7]([O:9][CH3:10])=[CH:8][C:3]=2[OH:2])=[O:12])=[CH:18][CH:17]=1 |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
7.75 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)C(=O)C1=CC=C(C=C1)F
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
3.97 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling
ADDITION
Type
ADDITION
Details
pouring
EXTRACTION
Type
EXTRACTION
Details
ice, twofold extraction with AcOEt
WASH
Type
WASH
Details
washing with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, and evaporation of the solvents

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(=O)C1=C(C=C(C=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.49 g
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.